molecular formula C8H9BrN2S B11779518 5-Bromo-3-(tert-butyl)isothiazole-4-carbonitrile

5-Bromo-3-(tert-butyl)isothiazole-4-carbonitrile

Cat. No.: B11779518
M. Wt: 245.14 g/mol
InChI Key: AVGXIIQOOXNWJM-UHFFFAOYSA-N
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Description

5-Bromo-3-(tert-butyl)isothiazole-4-carbonitrile is a heterocyclic compound featuring a five-membered isothiazole ring with a bromine atom at the 5-position, a tert-butyl group at the 3-position, and a cyano group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(tert-butyl)isothiazole-4-carbonitrile typically involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride (CCl4). This reaction yields 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) in 7% and 18% yields, respectively . The reaction conditions include the use of bromine as a halogenating agent and CCl4 as the solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(tert-butyl)isothiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its combination of a bromine atom, tert-butyl group, and cyano group makes it a versatile intermediate for various chemical transformations and applications .

Properties

Molecular Formula

C8H9BrN2S

Molecular Weight

245.14 g/mol

IUPAC Name

5-bromo-3-tert-butyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C8H9BrN2S/c1-8(2,3)6-5(4-10)7(9)12-11-6/h1-3H3

InChI Key

AVGXIIQOOXNWJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NSC(=C1C#N)Br

Origin of Product

United States

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